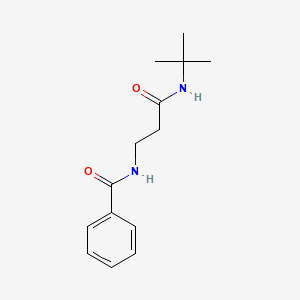![molecular formula C25H18O3 B14957968 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B14957968.png)
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a naphthylmethoxy group and a methyl group attached to the benzo[c]chromen-6-one core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one can be achieved through a multi-step process involving the following key steps:
Formation of 2-hydroxychalcones: This involves the reaction of substituted benzaldehydes with acetophenones in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in the presence of bases.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzo[c]chromen-6-one derivatives.
Applications De Recherche Scientifique
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit tumor growth.
Materials Science: The compound is explored for its use in organic electronics and photonics.
Biological Studies: It is studied for its antimicrobial and antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes involved in cell proliferation and apoptosis.
Pathways Involved: The compound modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-methyl-9-(1-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 7-methyl-5-(1-naphthylmethoxy)-4-phenyl-2H-chromen-2-one
Uniqueness
4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthylmethoxy group enhances its interaction with biological targets, making it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C25H18O3 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
4-methyl-3-(naphthalen-1-ylmethoxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C25H18O3/c1-16-23(27-15-18-9-6-8-17-7-2-3-10-19(17)18)14-13-21-20-11-4-5-12-22(20)25(26)28-24(16)21/h2-14H,15H2,1H3 |
Clé InChI |
LCFKDNBHANXDMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-4-phenyl-2H-benzo[h]chromen-7-yl acetate](/img/structure/B14957892.png)

![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B14957920.png)
![3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-chloro-4-methyl-2H-chromen-2-one](/img/structure/B14957926.png)
![methyl 4,5-dimethoxy-2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]propanoyl}amino)benzoate](/img/structure/B14957934.png)
![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B14957937.png)
![2-chloro-N-[3-oxo-3-(pentan-2-ylamino)propyl]benzamide](/img/structure/B14957943.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B14957951.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14957956.png)

![3-benzyl-6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14957977.png)
![methyl [6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B14957984.png)

![ethyl 2-[(3-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B14958007.png)
